molecular formula C10H9BrOS2 B13085886 (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B13085886
M. Wt: 289.2 g/mol
InChI Key: RAKNKXZMPZUPIL-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .

Industrial Production Methods

This may include continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H9BrOS2

Molecular Weight

289.2 g/mol

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3

InChI Key

RAKNKXZMPZUPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C2=CC=CS2)O)Br

Origin of Product

United States

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